1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a difluorocyclobutane carboxylic acid moiety. The presence of both fluorine and chlorine atoms in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyridine with difluorocyclobutanecarboxylic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as refluxing, purification, and crystallization to obtain the final product. The use of advanced techniques and equipment in industrial settings helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the cyclobutane ring allows for potential cyclization reactions to form more complex structures
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Scientific Research Applications
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, such as insecticides and herbicides, due to its bioactive properties
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains a pyridine ring with a chlorine atom and demonstrates similar chemical reactivity.
Uniqueness: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is unique due to the presence of the difluorocyclobutane moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H8ClF2NO2 |
---|---|
Molecular Weight |
247.62 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClF2NO2/c11-6-2-1-3-14-7(6)9(8(15)16)4-10(12,13)5-9/h1-3H,4-5H2,(H,15,16) |
InChI Key |
OTUBRTPUEGQERN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=C(C=CC=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.